Methyl 4-amino-4-phenylbutanoate hydrochloride

Neuropharmacology GABA Receptor Pharmacology Structure-Activity Relationship

Researchers seeking GABAergic scaffolds for peripheral targets face a critical challenge: beta-phenyl GABA analogs like phenibut produce pronounced CNS depression, confounding in vivo studies. Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS 56523-55-8) resolves this as the gamma-phenyl isomer, exhibiting drastically reduced CNS activity. • Gamma-phenyl substitution markedly attenuates CNS depressant effects vs. beta-isomers • Methyl ester form (LogP 1.31) serves as a brain-penetrant prodrug • Stable crystalline HCl salt, ideal for HPLC/LC-MS calibrant use without derivatization • Chiral building block for γ-peptide foldamer synthesis. Supplied with full analytical documentation.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 56523-55-8
Cat. No. B1421870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-4-phenylbutanoate hydrochloride
CAS56523-55-8
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
InChIKeyLBYZXIYIAGQDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-4-phenylbutanoate Hydrochloride: GABA Analog Building Block


Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS 56523-55-8) is a gamma-aminobutyric acid (GABA) analog characterized by a phenyl ring at the gamma (4-) position and a methyl ester hydrochloride salt form [1]. This compound serves as a versatile chiral building block in medicinal chemistry and is a key analog for structure-activity relationship (SAR) studies against clinically relevant beta-phenyl GABA derivatives like phenibut and baclofen [2]. Its molecular formula is C11H16ClNO2 with a molecular weight of 229.7 g/mol [1].

1
Gamma-phenyl GABA scaffold for SAR studies against beta-phenyl derivatives
2
Methyl ester hydrochloride salt supports prodrug and CNS penetration research
3
Crystalline solid format enables analytical standard and formulation workflows

Methyl 4-Amino-4-phenylbutanoate Hydrochloride vs. Common GABA Analogs


Substituting this compound with more common beta-phenyl GABA analogs like phenibut or baclofen is not scientifically valid due to a fundamental difference in pharmacology. A landmark comparative study demonstrated that the shift of the phenyl substituent from the beta (3-) to the gamma (4-) position drastically reduces central nervous system (CNS) depressant activity; the beta-isomer was identified as 'the most active and least toxic compound' [1]. Furthermore, the methyl ester hydrochloride form imparts a measured LogP of 1.31 , making it significantly more lipophilic than the free acid form, a critical factor for blood-brain barrier penetration studies where the free acid is essentially impermeable. This combination of a unique pharmacological profile and distinct physicochemical properties makes generic substitution a high-risk decision for reproducible research.

This Product
Gamma-phenyl GABA ester
Reported attenuated CNS depressant profile vs. beta-isomer; ester form LogP 1.31.
Common Analogs
Phenibut / Baclofen (Beta-isomers)
Substitution position shift to gamma-position may drastically reduce GABAergic CNS response, altering pharmacological endpoints.
Free acid form
Free acid is essentially impermeable; ester group confers lipophilicity needed for passive membrane diffusion studies.

Key Differentiation Data vs. Analogs


Reduced CNS Activity: Gamma vs. Beta Isomers

In a direct comparative pharmacological study, the gamma-phenyl GABA derivative (4-amino-4-phenylbutanoic acid, the parent acid of this target compound) exhibited significantly weaker CNS depressant effects compared to its beta-phenyl isomer (4-amino-3-phenylbutanoic acid, phenibut). The study explicitly concluded the beta-isomer was 'the most active and least toxic' [1]. This fundamental difference in potency, driven purely by the substitution position, means this compound serves as a less active control or a scaffold with reduced on-target GABAergic side effects for drug design.

Gamma vs. Beta Isomer Activity
Head-to-head comparison
Beta-isomer (FG) reported as most active and least toxic; gamma-isomer (GFM) showed diminished CNS depressant activity across in vivo assays.
Supports scaffold choice for attenuated CNS response studies
In vivo rat/mouse assays: motility, stereotypy, catalepsy potentiation.
Neuropharmacology GABA Receptor Pharmacology Structure-Activity Relationship

Lipophilicity: Methyl Ester vs. Free Acid

The target compound, as a methyl ester hydrochloride salt, possesses a measured LogP of 1.31 . In contrast, the parent free acid, 4-amino-4-phenylbutanoic acid, is a zwitterionic amino acid expected to have a LogP between -1.5 and -2.0, making it highly polar and poorly membrane-permeable. This represents an approximately 1000-fold increase in lipophilicity, a key determinant for passive diffusion across biological membranes including the blood-brain barrier [1].

Lipophilicity vs. Free Acid
Cross-study comparable
Measured LogP of ester: 1.31. Free acid predicted LogP: approx. -1.5 to -2.0. ΔLogP ≈ +2.8 to +3.3.
Supports CNS penetration and prodrug design context
HPLC-derived measurement vs. in silico prediction.
Prodrug Design Blood-Brain Barrier Permeability Physicochemical Properties

Solid-State Handling: Hydrochloride Salt Advantage

The target compound's formulation as a hydrochloride salt (molecular weight 229.7 g/mol) provides inherently superior solid-state stability and aqueous solubility compared to the free base methyl ester (molecular weight 193.24 g/mol) . The free base is an oil or low-melting solid which is more difficult to weigh and handle accurately. The hydrochloride salt's melting point depression and crystalline nature facilitate precise formulation and analytical standard preparation.

Solid-State Handling
Class-level inference
Crystalline HCl salt enables precise weighing. Free base is an oil/low-melting solid with no defined stoichiometry.
Data to verify for reproducible formulation and analytical workflows
Salt vs. free base handling under standard lab conditions.
Formulation Chemistry Solid-State Characterization Analytical Method Development

Methyl 4-Amino-4-phenylbutanoate Hydrochloride Applications


Peripherally-Selective GABA Agonists

Building on the evidence that the gamma-phenyl isomer has significantly reduced CNS activity compared to the beta-isomer [Chojnacka-Wójcik et al., 1975], this compound can be used as a starting scaffold to develop GABA receptor agonists intended for peripheral targets. Its attenuated central effects address a key limitation of classic benzodiazepines and baclofen analogs [1].

CNS-Targeted Prodrug Design

The measured LogP of 1.31 for this methyl ester [Fluorochem, 2025] confirms its utility as a brain-penetrant prodrug form of the parent acid. Researchers can use this commercially available ester to study the effects of gamma-phenyl GABA in the CNS without the need for extensive synthetic chemistry to mask the polar carboxylic acid moiety .

GABA Analog Analytical Standard

Given its stable, crystalline hydrochloride salt form and defined stoichiometry, this compound is ideal for use as an internal standard or calibrant in LC-MS and HPLC methods. Gamma-phenyl GABA has a precedent as an internal standard for gabapentin assays [Tang et al., 1999], and the methyl ester form of this analog is suitable for methods requiring derivatization-free analysis of ester prodrugs [2].

Chiral Building Block for Peptidomimetics

As a gamma-amino acid ester, this compound serves as a key intermediate for the synthesis of gamma-peptides and peptidomimetics. Its specific 4-phenyl substitution pattern introduces a conformational constraint not achievable with simpler alkyl-chain gamma-amino acids, enabling exploration of novel foldamer structures [3].

Application
Selection Property
Validation Focus
Peripheral GABA receptor research
Attenuated CNS activity vs. beta-isomers
CNS-side-effect endpoint monitoring
CNS prodrug and BBB penetration studies
Measured LogP 1.31 enabling passive diffusion
Brain-to-plasma ratio review
Analytical method development
Stable crystalline hydrochloride salt
Standard calibrant reproducibility
Chiral peptidomimetic synthesis
Gamma-amino acid ester with 4-phenyl constraint
Conformational analysis and foldamer design

Technical Documentation Hub

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18 linked technical documents
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